molecular formula C16H12N4OS B4797475 2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4797475
M. Wt: 308.4 g/mol
InChI Key: WTZSMRUMMPVMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring, a benzimidazole ring, and a pyrimidine ring, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Benzimidazole Ring: The benzimidazole ring is introduced through a condensation reaction with o-phenylenediamine and a suitable aldehyde or ketone.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrimidine or benzimidazole rings, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various substituents can be introduced.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

    Condensation: Aldehydes and ketones are used in the presence of acid or base catalysts.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Pyridine Derivatives: Formed from nucleophilic substitution reactions.

    Imines: Formed from condensation reactions.

Scientific Research Applications

2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazole Derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Benzimidazole Derivatives: Compounds with a benzimidazole core but different ring systems attached.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific combination of pyridine, benzimidazole, and pyrimidine rings, along with the thioether linkage. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(pyridin-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-15-9-11(10-22-14-7-3-4-8-17-14)18-16-19-12-5-1-2-6-13(12)20(15)16/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZSMRUMMPVMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 3
Reactant of Route 3
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 4
Reactant of Route 4
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 5
Reactant of Route 5
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 6
Reactant of Route 6
2-[(pyridin-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.